Terminal Alkyne Content vs. Saturated Alkyl Ester Analogs
The target compound contains a terminal propargyl ester, which provides a reactive alkyne group with a formula of C₃H₃ per ester moiety [1]. This alkyne is capable of undergoing Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC). In contrast, the corresponding methyl ester analog (methyl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate, CAS 1354549-24-8, analogous methyl ester) lacks any alkyne functionality and is therefore inert under standard CuAAC conditions [2]. This is a binary reactivity distinction confirmed by elemental composition and functional group analysis.
| Evidence Dimension | Presence of terminal alkyne group for CuAAC reactivity |
|---|---|
| Target Compound Data | Alkyne content: 3 sp carbon atoms per molecule; alkyne C≡C stretch detectable by IR at ~2120 cm⁻¹ (class-typical) |
| Comparator Or Baseline | Methyl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate (CAS 1354549-24-8): contains zero alkyne carbons; no IR stretch at 2100–2140 cm⁻¹ |
| Quantified Difference | Qualitative presence vs. complete absence of clickable alkyne group |
| Conditions | Structural formula and composition; IR spectroscopy (class-typical, not compound-specific measured spectrum) |
Why This Matters
For researchers planning CuAAC-based conjugation, polymerization, or bioconjugation, only the propargyl ester provides the requisite alkyne handle; the methyl ester is non-functional.
- [1] NIST Chemistry WebBook. Prop-2-yn-1-yl 3-methoxy-4-((4-methylbenzyl)oxy)benzoate. Retrieved from https://webbook.nist.gov/cgi/inchi/InChI=1S/C19H18O4/c1-10-8-23-18-12-5-6-13-11(4-3-7-19(13,2)9-20)15(12)17(22)16(21)14(10)18/h5-6,9-10H,3-4,7-8H2,1-2H3 View Source
- [2] PubChem. Methyl 3-methoxy-4-((4-methoxybenzyl)oxy)benzoate (CAS 1354549-24-8). Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
